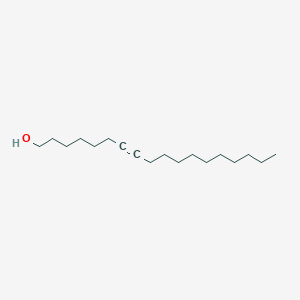

Octadec-7-YN-1-OL

Description

Octadec-7-YN-1-OL is a long-chain aliphatic alcohol characterized by an 18-carbon backbone with a terminal hydroxyl group (-OH) at position 1 and a triple bond (alkyne group) at position 6. Its molecular formula is C₁₈H₃₄O, and it belongs to the family of unsaturated fatty alcohols. Notably, the presence of both hydroxyl and alkyne groups imparts reactivity suitable for cross-coupling reactions or polymer chemistry.

Properties

CAS No. |

17643-37-7 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadec-7-yn-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-10,13-18H2,1H3 |

InChI Key |

CBALGYBEIXFWMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkyne Addition Reaction: One common method for synthesizing Octadec-7-YN-1-OL involves the addition of an alkyne to a suitable precursor. This reaction typically requires a catalyst such as palladium or nickel and is carried out under controlled temperature and pressure conditions.

Reduction of Alkynes: Another method involves the reduction of octadec-7-ynoic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This process converts the alkyne group into an alcohol group.

Industrial Production Methods: Industrial production of Octadec-7-YN-1-OL often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octadec-7-YN-1-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group in Octadec-7-YN-1-OL can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 gas with metal catalysts, LiAlH4, NaBH4.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Halogenated compounds, ethers.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Octadec-7-YN-1-OL is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in studies related to lipid metabolism and enzyme interactions due to its structural similarity to natural fatty alcohols.

Medicine:

Drug Development: Octadec-7-YN-1-OL and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

Surfactants and Emulsifiers: The compound is used in the production of surfactants and emulsifiers for various industrial applications, including cosmetics and personal care products.

Mechanism of Action

The mechanism of action of Octadec-7-YN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The alkyne group can undergo various chemical transformations, making it a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octadec-7-YN-1-OL with three analogous compounds: 3,7-Dimethyl-2,6-octadien-1-ol, Oct-2-ynal, and Octyldodecanol. These compounds share functional groups (e.g., alcohols, alkynes) or structural motifs (e.g., long carbon chains, branching) relevant to understanding Octadec-7-YN-1-OL’s properties.

Structural and Functional Group Comparison

Key Observations :

- Reactivity : Octadec-7-YN-1-OL’s alkyne group enables reactions like hydrogenation or cycloaddition, whereas 3,7-Dimethyl-2,6-octadien-1-ol’s conjugated diene is prone to electrophilic additions .

- Branching vs. Linearity: Octyldodecanol’s branched structure enhances lipid solubility, making it ideal for cosmetics, while Octadec-7-YN-1-OL’s linearity may favor crystalline packing .

Implications :

- Octadec-7-YN-1-OL likely requires precautions similar to other unsaturated alcohols, such as avoiding prolonged skin exposure.

- Oct-2-ynal’s aldehyde group increases toxicity compared to purely aliphatic alcohols .

Regulatory Compliance

Recommendations for Future Research :

- Conduct toxicity studies to define hazard statements for Octadec-7-YN-1-OL.

- Explore catalytic applications leveraging its alkyne functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.